2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine
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Overview
Description
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C8H7Br2F3N2S and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a sulfanyl group attached to a 3,4-dibromo-3,4,4-trifluorobutyl chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 3,4-dibromo-3,4,4-trifluorobutyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation reactions produce sulfoxides or sulfones .
Scientific Research Applications
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar in structure but with a thiophene ring instead of a pyrimidine ring.
3,4-Dibromofuran-2(5H)-one: Contains a furan ring and similar bromine substitutions.
3,4-Dichlorobenzotrifluoride: Features a benzene ring with chlorine and trifluoromethyl substitutions.
Uniqueness
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a 3,4-dibromo-3,4,4-trifluorobutyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various scientific fields .
Properties
IUPAC Name |
2-(3,4-dibromo-3,4,4-trifluorobutyl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F3N2S/c9-7(11,8(10,12)13)2-5-16-6-14-3-1-4-15-6/h1,3-4H,2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJNODBCPMGHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCC(C(F)(F)Br)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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